molecular formula C55H78O21 B11194172 Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate

Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate

Cat. No.: B11194172
M. Wt: 1075.2 g/mol
InChI Key: GBGNHQGRWGJVAE-XBCHRGKOSA-N
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Description

It is a clear, colorless to pale yellow liquid with a molecular weight of 156.18 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate can be synthesized through several methods. One common method involves the phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor . Another method includes the cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cobalt (II) Schiff’s base complex is used as a catalyst.

    Substitution: Benzyl bromide is used as the reagent in a microreactor setup.

Major Products Formed

Mechanism of Action

The mechanism of action of ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate involves its ability to participate in oxidation and substitution reactions. The molecular targets and pathways involved include the catalytic activity of cobalt (II) Schiff’s base complex, which facilitates the oxidation of primary and secondary alcohols to aldehydes and ketones .

Comparison with Similar Compounds

Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C55H78O21

Molecular Weight

1075.2 g/mol

IUPAC Name

methyl 6-[[(6aR,6bS,8aS,11S,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-diacetyloxy-5-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C55H78O21/c1-26(56)68-36-38(70-28(3)58)42(72-30(5)60)48(75-41(36)46(63)66-14)76-43-39(71-29(4)59)37(69-27(2)57)40(45(62)65-13)74-47(43)73-35-17-18-53(10)34(50(35,6)7)16-19-55(12)44(53)33(61)24-31-32-25-52(9,49(64)67-15)21-20-51(32,8)22-23-54(31,55)11/h24,32,34-44,47-48H,16-23,25H2,1-15H3/t32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,47?,48?,51-,52+,53+,54-,55-/m1/s1

InChI Key

GBGNHQGRWGJVAE-XBCHRGKOSA-N

Isomeric SMILES

CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C(=O)C=C6[C@]5(CC[C@@]7(C6C[C@@](CC7)(C)C(=O)OC)C)C)C)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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